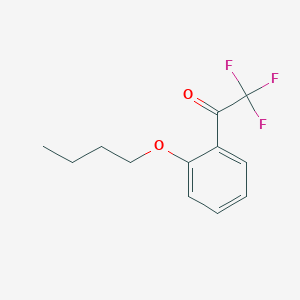

2'-n-Butoxy-2,2,2-trifluoroacetophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-butoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-3-8-17-10-7-5-4-6-9(10)11(16)12(13,14)15/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCZYZCDONDTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 N Butoxy 2,2,2 Trifluoroacetophenone and Analogous Structures

Fundamental Approaches to the Trifluoroacetophenone Core

The synthesis of the trifluoroacetophenone core, a key structural motif in many biologically active compounds, can be achieved through several primary strategies. These methods focus on the efficient introduction of a trifluoroacetyl group onto an aromatic ring.

Perfluoroacylation and Trifluoroacetylation Strategies

Perfluoroacylation and trifluoroacetylation are direct methods for installing the trifluoroacetyl group. These strategies often employ highly reactive reagents to acylate aromatic substrates. Both polar and radical protocols have been developed for the direct synthesis of trifluoromethyl and perfluoroalkyl ketones conicet.gov.ar.

The introduction of a perfluoroacyl group through radical pathways presents a significant challenge due to the tendency of the perfluoroacyl radical precursor to decompose into carbon monoxide and a fluoroalkyl radical . Trifluoroacetic anhydride (B1165640) (TFAA) has been investigated as a potential precursor for the trifluoroacyl radical . The direct addition of perfluoroacyl groups to organic frameworks has gained renewed interest for its application in the late-stage modification of biologically active compounds researchgate.net.

Recent advancements in photoredox methodologies have enabled the direct synthesis of a diverse range of fluorinated compounds, including trifluoromethylated ketones, with high selectivity and functional group tolerance researchgate.net. These methods often operate under mild conditions and are attractive for their scalability and operational simplicity researchgate.net.

Perfluoroacyl peroxides and anhydrides serve as effective reagents for trifluoroacetylation. It is well-established that bis(fluoroalkanoyl) peroxides, generated from the reaction of a fluoroalkanoyl anhydride with a peroxide source, can furnish perfluoroalkyl radicals ccspublishing.org.cn. For instance, a peroxide derivative of trifluoroacetic anhydride (TFAA), prepared from TFAA and a urea-H2O2 adduct, acts as a trifluoromethylating species in the presence of a copper(I) catalyst tcichemicals.comtcichemicals.com.

The reaction pathway is thought to involve the generation of a radical intermediate from diperfluoroalkylcarbonyl peroxides and a copper(I) complex via a single electron transfer (SET) tcichemicals.comtcichemicals.com. Sodeoka and co-workers developed an efficient copper(I)-catalyzed perfluoroalkylation of unactivated alkenes using perfluoro acid anhydrides as the perfluoroalkyl source ccspublishing.org.cn. This single electron transfer between the bis(fluoroalkanoyl) peroxide and the Cu(I) catalyst is crucial for generating the perfluoroalkyl radical through decarboxylation ccspublishing.org.cn.

In some cases, such as the perfluoroalkylation of alkenes with a tethered phenyl group, intramolecular radical cyclization can occur even without a copper(I) salt tcichemicals.comtcichemicals.com. Friedel-Crafts acylation using trifluoroacetic anhydride is another approach, where carbazole derivatives, for example, can be fluoroacylated at high temperatures .

Transition Metal-Catalyzed Carbonylative Trifluoromethylation Reactions

Transition metal catalysis offers a powerful and versatile platform for constructing trifluoromethyl ketones. These methods often provide milder reaction conditions and broader substrate scope compared to classical approaches uach.mxresearchgate.net.

Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for synthesizing trifluoromethyl ketones. One notable example is the cross-coupling reaction of aryl trifluoroacetates with organoboron compounds, which proceeds in moderate to excellent yields under mild conditions researchgate.net. This method serves as a valuable alternative to traditional methods like Friedel-Crafts acylations or Grignard reactions researchgate.net. The catalytic system can be generated in situ from palladium acetate and a suitable phosphine ligand researchgate.net. This process is applicable to a wide range of phenyl- and naphthylboronic acids, allowing for the synthesis of various aryl trifluoromethyl ketones researchgate.net.

The utility of palladium catalysis extends to the cross-coupling of perfluoro organic compounds mdpi.commdpi.com. For instance, the Suzuki-Miyaura type cross-coupling of tetrafluoroethylene with arylboronates has been successfully achieved using a Pd(0)/PR3 catalytic system mdpi.com. This reaction is notable as it does not require an external base or a Lewis acid additive mdpi.com. Another innovative approach involves the palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds, where the coordination of the pyridyl nitrogen to the palladium center is key to the reaction's efficiency organic-chemistry.org.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2,2,2-Trifluoroacetophenone (B138007) | 80 |

| 4-Methylphenylboronic acid | 4'-Methyl-2,2,2-trifluoroacetophenone | 85 |

| 4-Methoxyphenylboronic acid | 4'-Methoxy-2,2,2-trifluoroacetophenone | 92 |

| 4-Chlorophenylboronic acid | 4'-Chloro-2,2,2-trifluoroacetophenone | 75 |

| 1-Naphthylboronic acid | 1'-(Trifluoroacetyl)naphthalene | 88 |

The mechanism of the palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds is proposed to proceed through a catalytic cycle involving three key steps researchgate.net:

Oxidative Addition : The reaction initiates with the oxidative addition of the aryl trifluoroacetate to a Pd(0) complex, forming a (phenoxo)(trifluoroacetyl)palladium(II) intermediate researchgate.net.

Transmetallation : The palladium(II) intermediate then undergoes transmetallation with the organoboron compound researchgate.netorganic-chemistry.org.

Reductive Elimination : The final step is the reductive elimination of the resulting species to yield the desired aryl trifluoromethyl ketone and regenerate the Pd(0) catalyst researchgate.netorganic-chemistry.org.

In related palladium-mediated decarbonylative trifluoromethylation reactions using trifluoroacetic esters, perfluoroacyl complexes are suggested as key intermediates. These can be formed through the oxidative addition of Pd(0) complexes with perfluoro acid anhydrides, which then undergo decarbonylation ccspublishing.org.cn.

Electrophilic and Nucleophilic Fluorination Routes to Acetophenone (B1666503) Derivatives

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. brynmawr.edu For the synthesis of α-fluoroacetophenones, both electrophilic and nucleophilic fluorination strategies are employed. Electrophilic fluorination involves a carbon-centered nucleophile, such as an enol or enolate, attacking an electrophilic fluorine source. wikipedia.orgsigmaaldrich.com In contrast, nucleophilic fluorination typically involves the displacement of a leaving group by a nucleophilic fluoride source, such as an alkali metal fluoride. alfa-chemistry.com

A one-pot method for the α-nucleophilic fluorination of acetophenones has been developed using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent and triethylamine tris(hydrogen fluoride) as the fluorinating agent, achieving yields of 82%-87%. researchgate.net Electrophilic fluorination often utilizes N-F reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), which are considered safer and more stable alternatives to highly toxic elemental fluorine. brynmawr.eduwikipedia.orgsigmaaldrich.com

Silver-Catalyzed and Copper-Catalyzed Fluorination Methods

Transition metal catalysis offers powerful tools for carbon-fluorine bond formation, a traditionally challenging transformation. nih.gov Silver- and copper-based systems have emerged as effective catalysts for the fluorination of various organic substrates, including precursors to acetophenone derivatives.

Silver-Catalyzed Fluorination: Silver-mediated fluorination has been successfully applied to aryl silanes and aryl stannanes. nih.govharvard.edu A one-step, regiospecific fluorination of aryltriethoxysilanes can be achieved using silver(I) oxide (Ag₂O) and an electrophilic fluorine source like F-TEDA-BF₄ (Selectfluor). nih.gov Similarly, a silver-catalyzed method for late-stage fluorination of complex molecules has been demonstrated using aryl stannanes, which can be prepared from the corresponding aryl halides or phenols. nih.gov This approach is noted for its broad functional group tolerance. nih.gov Although direct fluorination of acetophenone is not the primary example, these methods are applicable to appropriately functionalized aromatic precursors. For instance, reactions of AgF₂ with acetophenone solutions can yield mixtures of ortho-, meta-, and para-monofluoro derivatives on the aromatic ring. researchgate.net

Copper-Catalyzed Fluorination: Copper-catalyzed methods have also been developed for the fluorination of aryl halides. nih.govrsc.org An operationally simple fluorination of aryl iodides using cesium fluoride (CsF) or silver fluoride (AgF) as the fluorine source is mediated by a copper(I) complex. nih.gov This reaction tolerates a range of functional groups, including ketones, and is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov In some cases, a directing group, such as a pyridyl group, is essential for successful catalytic fluorination of aryl bromides. rsc.org More recently, an electrochemical approach has been developed for copper-catalyzed C-H fluorination, showing a preference for hydridic C-H bonds. nih.gov

Below is a summary of representative metal-catalyzed fluorination reactions applicable to aromatic systems.

| Catalyst/Mediator | Substrate Type | Fluorine Source | Key Features |

| Ag₂O | Aryltriethoxysilane | F-TEDA-BF₄ | Operationally simple, one-step procedure. nih.gov |

| Ag(I) catalyst | Aryl stannane | F-TEDA-PF₆ | Broad functional group tolerance; suitable for late-stage fluorination. nih.gov |

| Cu(I) complex | Aryl iodide | AgF / CsF | Tolerates ketone and ester groups; proceeds via a proposed Cu(III) intermediate. nih.gov |

| Cu(I) catalyst | 2-Pyridyl aryl bromide | AgF | Requires a directing group for successful transformation. rsc.org |

Hypervalent Iodine-Promoted Fluorination Processes

Hypervalent iodine reagents have gained prominence as safer and "greener" alternatives for fluorination reactions, avoiding the handling difficulties associated with traditional reagents. organic-chemistry.orgacs.orgacs.org These compounds have been successfully used for the direct α-fluorination of acetophenone derivatives under mild conditions. organic-chemistry.orgacs.org

A common method involves the use of an iodosylarene (ArIO), such as iodosylbenzene (PhIO), in combination with a fluoride source like a triethylamine-hydrogen fluoride complex (TEA·nHF). organic-chemistry.orgacs.orgacs.org This system efficiently converts various acetophenones and related ketones into their corresponding α-fluoroketone derivatives in good yields. organic-chemistry.orgorganic-chemistry.org The reaction mechanism is thought to involve the enolization of the ketone, which is promoted by HF. acs.org The resulting enol then reacts with the hypervalent iodine species generated in situ to form an α-(phenyliodonio)acetophenone intermediate, which undergoes substitution by a fluoride ion to yield the final product. acs.org A key advantage of this method is its high selectivity for monofluorination, as the inductive effect of the newly introduced fluorine atom reduces the reactivity of the enol form, preventing further fluorination. organic-chemistry.orgacs.org

The scope of this transformation is broad, accommodating various substituted acetophenones as well as other monocarbonyl compounds. organic-chemistry.orgacs.org

| Substrate | Iodosylarene | Yield (%) |

| Acetophenone | PhIO | 79 |

| 1-Acetylnaphthalene | PhIO | 82 |

| p-Methylacetophenone | PhIO | 84 |

| p-Chloroacetophenone | p-TolIO | 81 |

| p-Methoxyacetophenone | PhIO | 67 |

| Propiophenone | PhIO | 70 |

| Butyrophenone | PhIO | 57 |

Data sourced from Kitamura et al., J. Org. Chem., 2014. acs.orgacs.org

Introduction and Functionalization of the n-Butoxy Moiety

The synthesis of 2'-n-Butoxy-2,2,2-trifluoroacetophenone requires the specific placement of an n-butoxy group on the aromatic ring. This is typically achieved through etherification reactions, with regioselectivity being a critical consideration.

Etherification Reactions for Aromatic Ring Substitution

The formation of aryl ethers, such as the n-butoxy group attached to the acetophenone core, is a cornerstone of organic synthesis. Common methods include nucleophilic aromatic substitution (SNA r) and transition-metal-catalyzed cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination. researchgate.netorganic-chemistry.org

In SNA r reactions, an alkoxide nucleophile (e.g., sodium butoxide) displaces a leaving group (typically a halide) on an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net For substrates lacking such activation, metal-catalyzed methods are preferred. The Ullmann condensation, traditionally a copper-catalyzed coupling of an aryl halide with an alcohol, has seen significant improvements through the development of new ligands and reaction conditions, allowing the reaction to proceed under milder temperatures. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig cross-coupling has also been adapted for C-O bond formation, enabling the synthesis of aryl tert-butyl ethers from unactivated aryl chlorides or bromides. organic-chemistry.org

Regioselective Strategies for Butoxy Group Installation

Achieving the desired 2'- (or ortho) substitution pattern for the butoxy group relative to the trifluoroacetyl group requires careful strategic planning. The regiochemical outcome of reactions on substituted benzene (B151609) rings is governed by the electronic properties of the substituents already present. masterorganicchemistry.commasterorganicchemistry.com

If the synthesis starts with a substituted benzene and the butoxy group is introduced via electrophilic aromatic substitution, the existing groups will direct the position of the incoming substituent. However, direct butoxylation is not a standard electrophilic aromatic substitution. A more common and controllable strategy involves a two-step sequence: first, installing a group that can be converted to the ether, and then performing the etherification.

For the synthesis of this compound, a plausible regioselective strategy would involve starting with a precursor where the relative positions of the oxygen and the acyl group are already established. For example, starting with 2'-hydroxyacetophenone allows for direct etherification of the hydroxyl group with an n-butyl halide (e.g., n-butyl bromide) via a Williamson ether synthesis. The subsequent trifluoroacetylation or fluorination step would then be performed on this butoxy-substituted precursor. Alternatively, a Friedel-Crafts acylation of n-butoxybenzene with a trifluoroacetylating agent would likely lead to a mixture of ortho and para products, with the para product often being major due to steric hindrance, making this a less ideal route for specifically obtaining the 2'-isomer. The regioselectivity in such reactions is a result of the interplay between the directing effects of the substituent and steric factors. rsc.org

Synthetic Precursors and Building Blocks Incorporating Butyl Ethers

The synthesis of the target molecule can be approached by utilizing readily available precursors that already contain the n-butoxy moiety. One such building block is n-butoxybenzene. This compound can undergo reactions such as Friedel-Crafts acylation to introduce the acetyl group, though, as mentioned, this may present regioselectivity challenges.

Another powerful method for preparing functionalized acetophenones is the Nickel-catalyzed Heck arylation. This reaction can couple an electron-rich olefin, such as n-butyl vinyl ether, with various aryl bromides. researchgate.net This approach provides a high degree of regioselectivity, leading predominantly to the branched α-arylated product, which upon hydrolysis yields the desired acetophenone derivative. researchgate.net By choosing an appropriately substituted aryl bromide (e.g., 1-bromo-2-(trifluoroacetyl)benzene), this method could potentially be adapted to synthesize the target structure, although the stability of the trifluoroacetyl group under the reaction conditions would need to be considered.

Alternatively, starting with a molecule like 3-hydroxyacetophenone, one could perform a sequence of bromination followed by etherification with chlorodifluoromethane to introduce a difluoromethoxy group, demonstrating a pathway where the aromatic core is functionalized in a stepwise manner. google.com A similar logic could be applied using a butoxylating agent. The use of 2,2,2-trifluoroacetophenone itself as a starting material is also common for creating more complex fluorinated molecules and polymers. researchgate.net

Advanced Synthetic Protocols for this compound

The construction of highly functionalized aromatic ketones like this compound requires advanced synthetic methods to control the arrangement of substituents on the aromatic ring and to introduce the trifluoromethyl group efficiently.

Key features of convergent synthesis include:

Modularity: Allows for the easy generation of analogs by swapping out different building blocks.

Simplified Purification: Intermediates are often less complex, simplifying purification processes.

The carbonyl group of trifluoroacetophenones is a key site for chemical transformations. Asymmetric synthesis aims to control the stereochemistry of these reactions, which is particularly important for the synthesis of chiral molecules with potential biological activity.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. In the context of trifluoroacetophenones, chiral NHCs can be employed to catalyze enantioselective reactions. While specific examples for this compound are not extensively documented, the principles of NHC catalysis can be applied to analogous structures. NHCs can activate carbonyl compounds in several ways, making them susceptible to nucleophilic attack in a controlled, stereoselective manner.

For example, NHCs are known to catalyze the trifluoromethylation of carbonyl compounds using reagents like TMSCF₃. In these reactions, the NHC activates the trifluoromethyl source, facilitating its addition to the carbonyl group. By using a chiral NHC, it is possible to achieve high enantioselectivity in the resulting trifluoromethylated alcohol product.

One study reported an unexpected multi-cyclic complex product resulting from a 3-component reaction involving 1-methylcyclopropyl-carbaldehyde, 2,2,2-trifluoroacetophenone, and an NHC catalyst, highlighting the complex reactivity that can be accessed with these systems frontiersin.org.

Copper(I) catalysts are widely used in asymmetric synthesis for the addition of various nucleophiles to carbonyl compounds. While the direct application to this compound is not prominently featured in the literature, the methodology is broadly applicable to ketones, including acetophenones. These reactions often involve the in situ generation of a chiral organocopper reagent that then adds to the carbonyl group with high enantioselectivity. This strategy is effective for creating chiral tertiary alcohols, which are valuable building blocks in organic synthesis.

Achieving selectivity is a paramount challenge in the synthesis of complex organic molecules.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of a molecule with multiple reactive sites, such as a substituted trifluoroacetophenone, chemoselective methods are essential to avoid unwanted side reactions.

Regioselectivity is the control of the position at which a reaction occurs. A classic example relevant to the synthesis of this compound is the Friedel-Crafts acylation of a substituted benzene ring. The directing effects of existing substituents determine the position of the incoming acyl group. For a 1,2-disubstituted benzene ring, the regiochemical outcome of the acylation must be carefully controlled to obtain the desired isomer. google.com

Diastereoselectivity involves the selective formation of one diastereomer over another in a reaction that creates a new stereocenter. This is crucial when the target molecule contains multiple chiral centers.

Strategies to achieve such control include the use of specific catalysts, directing groups, and carefully chosen reaction conditions. For instance, in the synthesis of polysubstituted thiophenes, a process involving successive magnesiations and trapping with electrophiles allows for a high degree of regio- and chemocontrol nih.gov. Similarly, nickel-catalyzed four-component reactions have been developed for the chemo-, regio-, and stereoselective synthesis of polysubstituted 1,3-dienes nih.gov. These principles are directly applicable to the challenges encountered in the synthesis of complex acetophenone derivatives.

Asymmetric Synthesis Approaches Employing Trifluoroacetophenones

Process Optimization and Yield Enhancement in Research Synthesis

Optimizing synthetic routes to maximize yield and efficiency is a critical aspect of chemical research. This involves a systematic investigation of various reaction parameters to identify the optimal conditions.

Key Optimization Parameters:

| Parameter | Description | Potential Impact on Synthesis |

| Catalyst | The choice of catalyst can dramatically influence reaction rate, selectivity, and yield. For Friedel-Crafts acylations, different Lewis acids can be screened. organic-chemistry.orgnih.gov | Improved reaction efficiency and selectivity. |

| Solvent | The solvent can affect the solubility of reagents, reaction rates, and even the stereochemical outcome of a reaction. | Enhanced reaction kinetics and product purity. |

| Temperature | Reaction temperature influences the rate of reaction and can affect the selectivity between competing pathways. | Control over reaction speed and prevention of side reactions. |

| Reaction Time | Optimizing the reaction time is crucial to ensure complete conversion of starting materials while minimizing the formation of degradation products. | Maximized product yield and minimized byproducts. |

| Reagent Stoichiometry | The ratio of reactants can significantly impact the outcome of a reaction, particularly in preventing side reactions or driving the reaction to completion. | Improved conversion and reduced waste. |

An example of process optimization can be seen in the development of "greener" Friedel-Crafts acylation methods that avoid the use of halogenated solvents and excess Lewis acid catalysts. organic-chemistry.org Furthermore, solid-phase synthesis techniques have been shown to offer advantages such as shorter reaction times, high yields, and reduced energy consumption for the synthesis of functionalized acetophenones. mdpi.com These approaches align with the principles of green chemistry, aiming to create more sustainable synthetic processes.

Catalyst Screening and Ligand Design for Enhanced Efficiency

The selection of an appropriate catalyst is crucial for the successful trifluoroacetylation of activated aromatic compounds like n-butoxybenzene. A range of catalysts, primarily Lewis acids, have been investigated for the acylation of analogous aromatic ethers, providing insight into the probable effective systems for the target compound.

Catalyst Screening:

Traditional Friedel-Crafts acylations often utilize stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com However, modern synthetic chemistry emphasizes the use of more efficient and environmentally benign catalytic systems. researchgate.netchemistryjournals.net Research into the acylation of anisole (methoxybenzene), a close structural analog of butoxybenzene (B75284), has demonstrated the efficacy of various catalytic metal salts.

Metal triflates (M(OTf)ₓ) are a prominent class of catalysts due to their high Lewis acidity and stability. chemistryjournals.netresearchgate.net Studies have successfully employed hafnium(IV) triflate (Hf(OTf)₄), scandium triflate (Sc(OTf)₃), and bismuth triflate (Bi(OTf)₃) for the acylation of activated arenes. chemistryjournals.netresearchgate.net For instance, the combination of Hf(OTf)₄ with trifluoromethanesulfonic acid (TfOH) has been shown to dramatically accelerate the Friedel-Crafts acylation of benzene. chemistryjournals.net

More accessible and cost-effective catalysts such as iron(III) chloride have also proven effective, particularly when used in conjunction with modern solvent systems. An investigation into the acylation of anisole with acetic anhydride using various metal salts in an ionic liquid medium highlighted the superior performance of iron(III) chloride hexahydrate (FeCl₃·6H₂O). nih.govresearchgate.net Other heterogeneous catalysts, including nanoscale metal oxides like tin(IV) oxide (SnO₂) nanosheets, have been developed for regioselective Friedel-Crafts acylation, offering high yields under solvent-free conditions and the advantage of easy separation from the reaction mixture. acs.org

| Catalyst | Substrate | Acylating Agent | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| FeCl₃·6H₂O (10 mol%) | Anisole | Acetic Anhydride | TAAIL 6 (Ionic Liquid), 60°C | 97% | nih.govresearchgate.net |

| ZnCl₂ (10 mol%) | Anisole | Acetic Anhydride | TAAIL 6 (Ionic Liquid), 60°C | <10% | researchgate.net |

| Fe(OTf)₃ (10 mol%) | Anisole | Acetic Anhydride | TAAIL 6 (Ionic Liquid), 60°C | 85% | researchgate.net |

| Sc(OTf)₃ | Anisole | Acetic Anhydride | Solvent-free, 30°C | High Yield | chemistryjournals.netresearchgate.net |

| SnO₂ nanosheets (10 mol%) | Anisole | Benzoyl Chloride | Solvent-free, 120°C | 92% | acs.org |

Ligand Design:

In the context of classic Lewis acid-catalyzed Friedel-Crafts reactions, the catalytic activity is primarily dictated by the choice of the metal center and its counter-ions (e.g., Cl⁻ vs. OTf⁻) rather than by complex, designed organic ligands. wikipedia.org The Lewis acid activates the acylating agent directly by coordinating to a halogen or oxygen atom. masterorganicchemistry.com

However, the broader field of metal-catalyzed ketone synthesis has seen significant advances through strategic ligand design. For example, in palladium-catalyzed carbonylative coupling reactions, which represent an alternative route to aryl ketones, the use of large bite-angle ligands like Xantphos is critical for balancing the activation of substrates and promoting the desired bond formations. researchgate.net While not a direct application to Friedel-Crafts acylation, this highlights a potential avenue for future research in developing more sophisticated catalytic systems for trifluoroacetophenone synthesis, where ligands could be designed to modulate the activity and selectivity of the metal catalyst.

Solvent Effects and Reaction Condition Tuning

The reaction environment, including the choice of solvent and physical parameters like temperature, plays a pivotal role in the outcome of the Friedel-Crafts acylation of alkoxybenzenes.

Solvent Effects:

The solvent can influence catalyst activity, substrate solubility, and reaction pathway. Dichloromethane (CH₂Cl₂) is a commonly preferred solvent for many Lewis acid-catalyzed reactions due to its inert nature and ability to dissolve reactants and intermediates. researchgate.netorganic-chemistry.org However, a significant trend in modern chemistry is the move towards solvent-free ("neat") conditions or the use of greener, recyclable solvent systems. organic-chemistry.orgchemistryjournals.net

Solvent-free acylations of aromatic ethers using catalysts like bismuth or scandium triflate have been shown to be highly effective. chemistryjournals.netresearchgate.net This approach minimizes waste and simplifies product purification. Another innovative approach is the use of ionic liquids (ILs) as a reaction medium. nih.gov Research has shown that tunable aryl alkyl ionic liquids (TAAILs) can serve as effective solvents for the iron-catalyzed acylation of anisole, outperforming commercially available ILs and allowing for high yields under ambient atmosphere. nih.govresearchgate.net Furthermore, highly fluorinated solvents such as hexafluoro-2-propanol (HFIP) have been found to promote intermolecular Friedel-Crafts acylation at room temperature even without an additional catalyst. organic-chemistry.org

| Solvent System | Catalyst | Key Advantage(s) | Reference |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Cu(OTf)₂ | Effective, conventional solvent for Lewis acid catalysis. | researchgate.netorganic-chemistry.org |

| Solvent-Free | Sc(OTf)₃, Bi(OTf)₃, SnO₂ | Minimizes waste, simplifies workup. | chemistryjournals.netresearchgate.netacs.org |

| Ionic Liquids (TAAILs) | FeCl₃·6H₂O | High yields, catalyst stability, potential for recycling. | nih.govresearchgate.net |

| Hexafluoro-2-propanol (HFIP) | None | Promotes reaction without added catalyst. | organic-chemistry.org |

Reaction Condition Tuning:

Fine-tuning reaction parameters such as temperature and catalyst loading is essential for optimizing the yield and minimizing side reactions. For the acylation of activated substrates like anisole, reactions can often be conducted at moderate temperatures. The iron-catalyzed acylation in ionic liquids, for example, proceeds efficiently at temperatures between 40°C and 60°C. nih.gov

The catalyst loading can also be adjusted to balance reaction speed and cost-effectiveness. While 10 mol% of FeCl₃·6H₂O gives a near-quantitative yield in the model acylation of anisole within two hours, reducing the catalyst load to 2 mol% can still provide a respectable 65% yield, demonstrating the catalytic nature of the process. researchgate.net Such optimization studies are critical for developing scalable and economically viable synthetic routes.

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| 10 | 60 | 97 | researchgate.net |

| 5 | 60 | 87 | researchgate.net |

| 2 | 60 | 65 | researchgate.net |

| 10 | 40 | 82 | researchgate.net |

| 5 | 40 | 68 | researchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 2 N Butoxy 2,2,2 Trifluoroacetophenone

Reaction Pathways and Kinetic Analysis

The reaction mechanisms of fluorinated ketones like 2'-n-Butoxy-2,2,2-trifluoroacetophenone are often complex. A thorough kinetic analysis is essential to understand the sequence of events at a molecular level, from the initial interaction of reactants to the formation of final products.

Elucidation of Elementary Steps in Fluorinated Ketone Reactivity

The reactivity of fluorinated ketones is dominated by the highly electrophilic nature of the carbonyl carbon. The elementary steps in their transformations typically involve initial interaction with a nucleophile or an acid/base catalyst.

A key feature of α-fluorinated ketones is their propensity to form hydrate (B1144303) species in the presence of water. wikipedia.orgchegg.com The degree of fluorination on the α-carbon significantly influences the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack by water. organic-chemistry.org For this compound, the primary elementary step in many reactions is the nucleophilic addition to the carbonyl group. In aqueous environments, this can lead to a rapid and reversible formation of a gem-diol (hydrate) intermediate. wikipedia.orgacs.org

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. wikipedia.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step. princeton.edubaranlab.org Secondary KIEs (kH/kD ≠ 1) occur when the isotopic substitution is at a position not directly involved in bond cleavage but where hybridization or steric environment changes during the transition state. libretexts.org

| Isotopic Substitution | Typical kH/kD Value | General Mechanistic Implication |

|---|---|---|

| Primary (C-H/D bond broken in RDS) | ~2-8 | C-H bond cleavage is part of the rate-determining step. libretexts.org |

| Secondary α (sp2 → sp3) | ~0.85-0.95 (Inverse) | Hybridization change at the labeled carbon in the transition state. |

| Secondary α (sp3 → sp2) | ~1.10-1.25 (Normal) | Hybridization change at the labeled carbon in the transition state. wikipedia.org |

| No KIE | ~1 | C-H bond is not broken or perturbed in the rate-determining step. baranlab.org |

Analysis of Intermediate Species Formation and Trapping

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. In reactions involving 2,2,2-trifluoroacetophenone (B138007), several intermediates have been proposed or detected. For example, in hydrogenation reactions on a Pt(111) surface, a hydroxy intermediate (hy-TFAP) has been identified and shown to be trapped by a parent ketone molecule through hydrogen bonding. au.dk

In oxidation reactions using hydrogen peroxide, the formation of a perhydrate intermediate is a key step. acs.org This species can then react further to form highly reactive oxidants like dioxiranes. acs.org Trapping experiments can be employed to confirm the presence of certain types of intermediates. For instance, the use of radical traps like TEMPO can help determine if a reaction proceeds through a radical pathway. acs.org For this compound, similar intermediates (hydrates, perhydrates, alkoxides) are expected, with their stability and reactivity influenced by the electronic contribution of the butoxy group.

Role of the Trifluoroacetyl Group in Reaction Dynamics

The trifluoroacetyl group (-COCF3) is the primary driver of the unique reactivity of this class of ketones. Its influence stems from the powerful electron-withdrawing nature of the three fluorine atoms.

Inductive and Resonance Effects of Trifluoromethyl Moiety

Substituent effects are typically dissected into inductive and resonance components. lasalle.edupressbooks.pub The trifluoromethyl (-CF3) group, and by extension the trifluoroacetyl group, exerts a powerful electron-withdrawing inductive effect (-I effect). minia.edu.eg This is due to the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and draws electron density away from the rest of the molecule through the sigma bond framework. quora.com

Unlike groups with lone pairs (like -OH or -NH2) or pi systems (like -NO2), the trifluoromethyl group does not have a significant resonance effect. minia.edu.eg Its influence is almost entirely inductive. The n-butoxy group, conversely, has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but a much stronger electron-donating resonance effect (+R) because of the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring. libretexts.org This donation primarily increases electron density at the ortho and para positions relative to the butoxy group. The interplay of these opposing effects governs the electron density distribution across the aromatic ring of this compound.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -COCF3 | Strongly Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating |

| -O(CH2)3CH3 | Withdrawing (-I) | Strongly Donating (+R) | Activating (ortho, para-directing) libretexts.org |

| -Cl | Withdrawing (-I) | Donating (+R) | Deactivating (ortho, para-directing) researchgate.net |

| -NO2 | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating (meta-directing) lasalle.edu |

Modulation of Electrophilicity and Nucleophilicity by Fluorine Atoms

The three fluorine atoms of the trifluoroacetyl group are central to the compound's reactivity. They dramatically increase the electrophilicity of the carbonyl carbon. The strong inductive withdrawal of electron density by the -CF3 group makes the carbonyl carbon significantly more electron-deficient and thus more susceptible to attack by nucleophiles compared to a non-fluorinated acetophenone (B1666503). organic-chemistry.orgquora.com This heightened electrophilicity is the reason for the rapid hydrate formation and the catalytic activity of related ketones in various transformations. acs.org

While the trifluoroacetyl group deactivates the molecule towards nucleophilic attack on the carbonyl, the n-butoxy group has the opposite effect on the aromatic ring's nucleophilicity. The electron-donating resonance effect of the oxygen atom increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles in electrophilic aromatic substitution reactions. libretexts.org This activating effect is most pronounced at the ortho and para positions relative to the butoxy group. Therefore, this compound possesses both a highly electrophilic carbonyl center and a nucleophilic aromatic ring, allowing for a diverse range of chemical transformations at different sites of the molecule.

Catalytic Mechanisms of Trifluoroacetophenone Derivatives

Trifluoroacetophenone and its derivatives are versatile compounds that can participate in a range of catalytic transformations. Their reactivity is largely governed by the electron-withdrawing trifluoromethyl group, which strongly activates the adjacent carbonyl group. This activation is central to their function in organocatalytic, metal-catalyzed, and photocatalytic reactions.

Organocatalytic Cycles and Active Species Identification

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Trifluoroacetophenones are effective organocatalysts, particularly in oxidation reactions, and can be involved in catalytic cycles featuring unique active species.

In the presence of hydrogen peroxide (H₂O₂) and a nitrile solvent like acetonitrile (B52724), 2,2,2-trifluoroacetophenone has been identified as an efficient organocatalyst for the epoxidation of alkenes. acs.org The mechanism does not involve radical intermediates. acs.org Instead, the catalytic cycle is initiated by the reaction between acetonitrile and H₂O₂ under basic conditions to form a peroxycarboximidic acid intermediate. acs.orgscielo.br This intermediate is a key oxidizing species.

In an aqueous environment, the trifluoroacetophenone catalyst exists predominantly in its hydrated form. This hydrate reacts with H₂O₂ and the peroxycarboximidic acid to generate a highly reactive dioxirane (B86890), which is believed to be the active oxidant that epoxidizes the alkene. acs.org The crucial role of the peroxycarboximidic acid is evidenced by the fact that the reaction yields are negligible in the absence of acetonitrile. acs.org Furthermore, the formation of acetamide (B32628) as a byproduct supports the proposed mechanistic pathway. acs.org The pH of the solution is a critical factor for the generation of the peroxycarboximidic acid intermediate. acs.org

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can induce umpolung (polarity inversion) reactivity in carbonyl compounds. A key mechanistic pathway involves the formation of azolium enolate intermediates. nih.govnih.gov While not originating from trifluoroacetophenones themselves, this catalytic cycle is fundamental to the reactivity of related carbonyl compounds and activated esters.

The general cycle begins with the nucleophilic attack of an NHC on an electrophilic substrate, such as an α,β-unsaturated aldehyde or an activated ester. nih.gov This addition leads to the formation of a tetrahedral intermediate, often referred to as a Breslow intermediate. Subsequent proton transfer or rearrangement steps generate a key acyl azolium species. nih.govnih.gov Deprotonation of this acyl azolium intermediate at the α-position yields a nucleophilic azolium enolate. nih.gov This enolate is a versatile intermediate that can react with a wide range of electrophiles, enabling various carbon-carbon and carbon-heteroatom bond formations. nih.gov Studies have shown that in certain reactions, such as ester formation, the reaction proceeds through the azolium enolate intermediate rather than directly from the acyl azolium cation. nih.govnih.gov

Metal-Catalyzed Reaction Mechanisms (e.g., Palladium, Copper)

Transition metals like palladium and copper are widely used to catalyze reactions involving fluorinated compounds. For trifluoroacetophenone derivatives, these metals facilitate key bond-forming steps through well-defined catalytic cycles.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. libretexts.orgyoutube.com A common mechanistic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com In the context of trifluoromethyl ketones, a key strategy involves the coupling of aryl trifluoroacetates with organometallic reagents. The catalytic cycle is initiated by the oxidative addition of the aryl trifluoroacetate (B77799) to a Pd(0) complex, which inserts into the carbon-oxygen bond to form a Pd(II) intermediate. This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling), where the organic group is transferred to the palladium center, displacing the trifluoroacetate group. libretexts.orgyoutube.com The final step is reductive elimination, where the two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst. youtube.com

Copper Catalysis: Copper catalysts are effective in a variety of transformations, including multicomponent reactions and alkylations. beilstein-journals.orgbeilstein-journals.orgrsc.org For instance, copper can catalyze the C(sp³)–H alkylation of certain substrates with alcohols via a "borrowing hydrogen" mechanism. rsc.org In other reactions, such as the trifunctionalization of allenes, copper catalysis proceeds through a cascade of steps including borocupration and electrophilic cyanation. nih.gov The mechanism of many copper-catalyzed reactions involves the formation of organocopper intermediates. In some multicomponent reactions, copper's role can be as a Lewis acid and/or a redox-active center to facilitate the formation of radical species or polar intermediates like cyclic oxocarbenium ions, which then react with various nucleophiles. nih.gov

Hydrogen Atom Transfer (HAT) Pathways in Photocatalysis

Photocatalysis offers a powerful method for activating otherwise inert C-H bonds through hydrogen atom transfer (HAT). nih.govresearchgate.net Aromatic ketones, including trifluoroacetophenone derivatives, can function as effective photocatalysts in these transformations. researchgate.net The process, known as direct photocatalyzed HAT (d-HAT), relies on the intrinsic reactivity of the photocatalyst in its excited state. nih.govacs.org

The mechanism begins with the absorption of a photon by the ketone, promoting it to an electronically excited state (typically a triplet state). nih.govresearchgate.net In this excited state, the ketone becomes a potent oxidizing agent capable of abstracting a hydrogen atom from a substrate in a single kinetic step involving the concerted movement of an electron and a proton. nih.govacs.org This HAT event generates a carbon-centered radical on the substrate and a ketyl radical from the photocatalyst. The newly formed carbon radical can then participate in various synthetic transformations, such as addition to an electrophilic olefin. acs.org The catalytic cycle is closed by a back-HAT step from the reduced photocatalyst to a reaction intermediate, regenerating the ground-state ketone. nih.gov

Theoretical Frameworks for Mechanistic Postulation

To complement experimental findings, theoretical and computational studies provide invaluable insights into reaction mechanisms. rsc.org Quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently employed to model the potential energy surfaces of reactions involving complex molecules like trifluoroacetophenone derivatives. nih.govrsc.org

These computational approaches allow for the characterization of the geometries and energies of reactants, intermediates, transition states, and products. rsc.org By calculating activation energy barriers, reaction enthalpies, and kinetic parameters, researchers can evaluate the feasibility of different proposed pathways. nih.gov For example, DFT calculations have been used to understand the high selectivity observed in copper-catalyzed trifunctionalization reactions and to elucidate the role of specific residues in enzyme active sites during catalysis. nih.govrsc.org Such studies can confirm the identity of key intermediates, rationalize stereochemical outcomes, and predict the influence of substituents, thereby guiding the design of new catalysts and reactions.

Data Tables

Table 1: Key Intermediates in Catalytic Mechanisms

| Catalytic Pathway | Key Intermediate/Active Species | Description |

|---|---|---|

| Organocatalytic Oxidation | Peroxycarboximidic Acid | Formed from a nitrile (e.g., acetonitrile) and H₂O₂; acts as an initial oxidant. acs.org |

| Dioxirane | Highly reactive species, formed from the catalyst hydrate and the peroxycarboximidic acid; proposed as the active epoxidizing agent. acs.org | |

| NHC Catalysis | Azolium Enolate | A nucleophilic species generated from an acyl azolium intermediate; reacts with various electrophiles. nih.govnih.gov |

| Palladium-Catalyzed Cross-Coupling | Pd(II) Intermediate | Formed via oxidative addition of the substrate to a Pd(0) catalyst. libretexts.org |

| Copper-Catalyzed Reactions | Organocopper Species | Intermediates formed by the reaction of the copper catalyst with organic substrates. nih.gov |

| Photocatalytic HAT | Excited Triplet State Ketone | The photo-activated catalyst that acts as a potent hydrogen atom abstractor. nih.govresearchgate.net |

Application of Physical Organic Principles to Reaction Mechanisms

Physical organic chemistry provides the foundational principles to understand and predict the course of chemical reactions. researchgate.net For a substituted acetophenone like this compound, a systematic investigation would typically involve several key approaches to elucidate reaction mechanisms.

One of the primary tools is the study of linear free-energy relationships (LFERs) , such as the Hammett equation. By examining a series of reactions with varying substituents on the phenyl ring, one could quantify the electronic effect of the 2'-n-butoxy group. This would involve measuring the reaction rates of a particular transformation (e.g., nucleophilic addition to the carbonyl group) for a series of 2'-substituted-2,2,2-trifluoroacetophenones. A plot of the logarithm of the rate constants against the appropriate Hammett substituent constant (σ) would reveal the sensitivity of the reaction to electronic effects. The position of the n-butoxy group in the ortho position would also necessitate consideration of steric effects, which can be dissected from electronic effects through specialized LFERs or computational modeling.

Kinetic isotope effects (KIEs) would be another critical area of investigation. For instance, if a reaction involves the abstraction of a proton from the n-butoxy group, substituting a hydrogen atom with deuterium (B1214612) at a specific position and measuring the change in reaction rate could confirm whether that C-H bond is broken in the rate-determining step.

Solvent effects on reaction rates can also offer mechanistic insights. Comparing the reaction kinetics in a range of solvents with varying polarity, hydrogen-bonding ability, and coordinating power would help to understand the nature of the transition state. A significant rate enhancement in polar protic solvents, for example, might suggest a charge-separated transition state that is stabilized by hydrogen bonding.

Finally, trapping experiments could be employed to detect and characterize any reactive intermediates that may be formed during a reaction. For instance, in a reaction proposed to proceed through a radical mechanism, the addition of a radical scavenger would be expected to inhibit the reaction or lead to the formation of a trapped adduct.

Without experimental data for this compound, any discussion of these principles remains hypothetical. The table below illustrates the type of data that would be collected and analyzed in such a study.

| Physical Organic Principle | Experimental Approach | Hypothetical Data for Analysis | Potential Mechanistic Insight |

| Linear Free-Energy Relationships | Synthesis and kinetic analysis of a series of 2'-substituted acetophenones. | Hammett plot (log k vs. σ) | Sensitivity of the reaction to electronic effects of the substituent. |

| Kinetic Isotope Effects | Synthesis of deuterated analogues and comparative rate studies. | Value of kH/kD | Involvement of C-H bond cleavage in the rate-determining step. |

| Solvent Effects | Measurement of reaction rates in various solvents (e.g., hexane, THF, methanol). | Plot of log k vs. solvent polarity parameter (e.g., ET(30)). | Information about the polarity and charge distribution of the transition state. |

| Intermediate Trapping | Conducting the reaction in the presence of a trapping agent (e.g., a radical scavenger). | Identification of trapped intermediates via spectroscopy (NMR, MS). | Confirmation of the existence and nature of transient species. |

Transition State Theory and Energy Barrier Analysis

Transition state theory (TST) provides a framework for understanding reaction rates by considering the properties of the transition state, which is the highest energy point along the reaction coordinate. sigmaaldrich.com The rate of a reaction is related to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state. sigmaaldrich.com

To perform an energy barrier analysis for a reaction involving this compound, computational chemistry methods would be indispensable, especially in the absence of experimental data. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to model the reaction pathway.

The process would involve:

Locating the structures of the reactants, products, and any intermediates on the potential energy surface.

Identifying the transition state structure connecting the reactants (or intermediates) to the products. This is a first-order saddle point on the potential energy surface.

Calculating the energies of all stationary points (reactants, products, intermediates, and transition state). The difference in energy between the reactants and the transition state would provide the activation energy barrier (Ea).

Frequency calculations would be performed to confirm the nature of the stationary points (all real frequencies for minima, one imaginary frequency for a transition state) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

The presence of the 2'-n-butoxy group would be expected to influence the energy barrier in several ways. Electronically, the alkoxy group is an electron-donating group through resonance, which could affect the electrophilicity of the carbonyl carbon. Sterically, the bulky n-butoxy group in the ortho position could hinder the approach of a nucleophile to the carbonyl group, thereby raising the energy of the transition state. Intramolecular interactions, such as hydrogen bonding between the butoxy group and a reactant or a part of the transition state, could also play a significant role in stabilizing or destabilizing the transition state.

A hypothetical energy profile for a reaction could be constructed, as shown in the table below, which details the kind of energetic data that would be sought through computational analysis.

| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (ΔH‡, kcal/mol) | Relative Gibbs Free Energy (ΔG‡, kcal/mol) |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State 1 | Data Not Available | Data Not Available | Data Not Available |

| Intermediate | Data Not Available | Data Not Available | Data Not Available |

| Transition State 2 | Data Not Available | Data Not Available | Data Not Available |

| Products | Data Not Available | Data Not Available | Data Not Available |

Without specific reactions and corresponding computational or experimental studies for this compound, a detailed energy barrier analysis remains speculative.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a particularly powerful and direct method for analysis. The ¹⁹F nucleus possesses 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. cnr.it For 2'-n-Butoxy-2,2,2-trifluoroacetophenone, the three fluorine atoms of the -CF₃ group are chemically equivalent. Consequently, they are expected to produce a single, sharp resonance (a singlet) in the ¹⁹F NMR spectrum. The chemical shift of this singlet provides information about the electronic environment of the trifluoromethyl group. The trifluoroacetophenone group can serve as a sensitive probe for studying molecular interactions, as its ¹⁹F NMR signal can be monitored to detect changes in the local environment. nih.govresearchgate.net

A full structural assignment requires a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons and the protons of the n-butoxy group. The aromatic protons would appear as a complex multiplet pattern in the downfield region (approx. 7.0-8.0 ppm), with their specific shifts and couplings influenced by the ortho-butoxy and meta-trifluoroacetyl substituents. The n-butoxy group would show four distinct sets of signals: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the two internal methylene (B1212753) groups (~1.4-1.8 ppm), and a triplet for the methylene group attached to the ether oxygen (~4.0 ppm). chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include the carbonyl carbon (C=O), carbons of the trifluoromethyl group (with characteristic C-F coupling), the aromatic carbons, and the four distinct carbons of the n-butoxy chain. nih.govspectrabase.com

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons within the n-butoxy chain and within the aromatic ring system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Further, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal long-range (2-3 bond) correlations, which are critical for piecing together the entire molecular structure. For instance, HMBC would show a correlation between the protons of the O-CH₂ group of the butoxy chain and the aromatic carbon at the 2'-position, confirming the point of attachment.

| Predicted NMR Data for this compound |

| Technique |

| ¹H NMR |

| Aromatic Protons |

| O-CH₂ (Butoxy) |

| CH₂ (Butoxy) |

| CH₂ (Butoxy) |

| CH₃ (Butoxy) |

| ¹³C NMR |

| C=O (Ketone) |

| CF₃ (Trifluoromethyl) |

| Aromatic Carbons |

| O-CH₂ (Butoxy) |

| CH₂ (Butoxy) |

| CH₂ (Butoxy) |

| CH₃ (Butoxy) |

| ¹⁹F NMR |

| CF₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound. nih.gov Unlike low-resolution MS which provides nominal mass, HRMS measures the m/z value to several decimal places. lcms.czthermofisher.com For this compound (C₁₂H₁₃F₃O₂), the calculated exact mass is 246.0868 g/mol . An experimental HRMS measurement confirming this exact mass would validate the molecular formula and rule out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). uab.edu Analyzing the resulting product ions helps to elucidate the molecular structure. researchgate.netresearchgate.net The fragmentation pattern is characteristic of the compound's structure and functional groups. miamioh.edunih.gov

For this compound, key fragmentation pathways would likely include:

Loss of the butoxy radical: Cleavage of the ether bond could lead to the loss of a butoxy radical (•OC₄H₉).

Loss of butene: A common pathway for ethers is the neutral loss of an alkene (butene, C₄H₈) via a McLafferty-type rearrangement, leaving a hydroxyl group on the aromatic ring.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This could result in the loss of the •CF₃ radical or the formation of a [CF₃CO]⁺ ion (m/z 97).

Benzoyl Cation Formation: A prominent fragment would likely be the 2-butoxybenzoyl cation, formed by the loss of the •CF₃ radical. This fragment could undergo further fragmentation of the butoxy chain.

| Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 247.0946) |

| Precursor Ion (m/z) |

| Proposed Fragment Ion (m/z) |

| 177.0551 |

| 191.0868 |

| 149.0603 |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. biointerfaceresearch.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, the IR spectrum would be dominated by several key absorption bands. A strong, sharp band around 1700-1720 cm⁻¹ would be indicative of the carbonyl (C=O) stretch of the ketone, with its frequency influenced by the electron-withdrawing trifluoromethyl group. Very strong and broad absorptions in the 1100-1300 cm⁻¹ region would be characteristic of the C-F stretching vibrations of the -CF₃ group. Aliphatic C-H stretching from the butoxy group would appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). The C-O-C ether linkage would show characteristic stretches around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetrical, non-polar bonds often produce strong Raman signals. For this molecule, the aromatic ring C=C stretching vibrations would be expected to show strong Raman activity. The symmetric C-F stretching modes may also be more prominent in the Raman spectrum compared to the IR spectrum.

| Characteristic Vibrational Frequencies for this compound |

| Functional Group |

| Aliphatic C-H (stretch) |

| C=O (Ketone stretch) |

| Aromatic C=C (stretch) |

| C-F (stretch) |

| C-O-C (Ether stretch) |

In-Depth Analysis of this compound Remains Elusive Due to Lack of Available Scientific Data

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the chemical compound this compound is not publicly available. As a result, a thorough and scientifically accurate article focusing on its advanced spectroscopic and structural characterization, as per the requested outline, cannot be generated at this time.

Extensive searches for spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry data, specifically for this compound, did not yield any specific results. Similarly, information regarding its conformational analysis in solution or the solid state, as well as X-ray crystallography data for absolute structure determination, is absent from the accessible scientific domain.

The requested article was to be structured with the following detailed sections:

X-ray Crystallography for Absolute Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing

Without primary data from experimental analyses such as those mentioned, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Information was found for related, but distinct, compounds such as 2,2,2-trifluoroacetophenone (B138007) and various other substituted acetophenones. For instance, studies on polymers synthesized from 2,2,2-trifluoroacetophenone are available, and the NIST WebBook provides IR and mass spectrometry data for compounds like 2,3,6-trifluoroacetophenone. nist.gov However, this information is not directly applicable to the specific ortho-n-butoxy substituted molecule .

The absence of published data could indicate that this compound is a novel compound, a rarely synthesized intermediate, or that its characterization data exists only in proprietary, unpublished industrial archives.

Should the user be interested, a similar in-depth article could be produced for a well-documented related compound, such as 2,2,2-trifluoroacetophenone , for which ample spectroscopic and structural data are available in the scientific literature.

Computational and Theoretical Chemistry Studies of 2 N Butoxy 2,2,2 Trifluoroacetophenone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system, from which various molecular properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com A primary application of DFT is geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 2'-n-Butoxy-2,2,2-trifluoroacetophenone, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be suitable for accurately predicting its geometry. nih.gov

This optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. The results of such a calculation would yield the precise spatial relationship between the trifluoroacetyl group, the phenyl ring, and the n-butoxy side chain.

Once the geometry is optimized, molecular orbital (MO) analysis can be performed. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical for predicting the molecule's reactivity, as they represent the regions most likely to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and electronic excitation properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C=O (carbonyl) | 1.22 Å |

| Bond Length | C-CF₃ | 1.54 Å |

| Bond Length | C-O (butoxy) | 1.37 Å |

| Bond Angle | O=C-CF₃ | 118.5° |

| Bond Angle | C-O-CH₂ | 117.0° |

| Dihedral Angle | C-C-O-C (butoxy chain) | 179.5° (anti-periplanar) |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. After a geometry optimization, the same level of theory can be used to compute various spectroscopic parameters.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations provide theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei in this compound. Comparing these predicted values with experimental data is a crucial step in confirming the structure of synthesized compounds. nih.gov While general agreement is expected, computational methods for predicting ¹⁹F NMR shifts can sometimes have larger errors than for ¹H or ¹³C. researchgate.net

Vibrational Frequencies: The vibrational modes of a molecule can be calculated using DFT, which produces a theoretical infrared (IR) and Raman spectrum. nih.gov Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the C=O bond, the bending of C-H bonds, or the symmetric and asymmetric stretches of the CF₃ group. Due to approximations in the calculations and the fact that they are typically performed on a single molecule in the gas phase, a scaling factor is often applied to the computed frequencies to improve agreement with experimental spectra measured in the solid or liquid phase. researchgate.net

Table 2: Predicted Vibrational Frequencies and NMR Shifts for Key Groups

| Spectroscopy Type | Functional Group / Nucleus | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| Vibrational (IR) | C=O Stretch | ~1715 cm⁻¹ |

| Vibrational (IR) | C-F Stretch (asymmetric) | ~1280 cm⁻¹ |

| Vibrational (IR) | C-O-C Stretch | ~1150 cm⁻¹ |

| Vibrational (IR) | Aromatic C-H Stretch | ~3070 cm⁻¹ |

| NMR | ¹⁹F (CF₃) | ~ -72 ppm (relative to CFCl₃) |

| NMR | ¹³C (C=O) | ~ 180 ppm |

| NMR | ¹H (Ar-H ortho to C=O) | ~ 7.8 ppm |

| NMR | ¹H (-OCH₂-) | ~ 4.1 ppm |

DFT is also a powerful tool for studying chemical reactions by mapping the potential energy surface that connects reactants to products. For a ketone like this compound, a potential photochemical reaction is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group from the n-butoxy chain.

Computational methods can locate the geometry of the transition state (TS) for this hydrogen abstraction. researchgate.net The energy difference between the reactant and the transition state is the activation energy or reaction barrier. Calculating this barrier provides a quantitative measure of how fast the reaction is likely to proceed. By comparing the barriers for different potential reaction pathways, chemists can predict which reactions are most likely to occur.

Table 3: Hypothetical Calculated Energies for a Norrish Type II Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactant (T₁) | Triplet excited state of the molecule | 0.0 |

| Transition State (TS) | Structure for γ-hydrogen abstraction | +5.5 |

| Intermediate | 1,4-biradical formed after H-abstraction | -10.2 |

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information on conformational changes, solvent effects, and thermodynamic properties.

The n-butoxy group in this compound is flexible, with several rotatable single bonds. This flexibility means the molecule can exist in many different conformations. MD simulations can explore the conformational landscape of this side chain by simulating its movement over nanoseconds or longer.

The behavior of a molecule can change dramatically in the presence of a solvent. nih.gov MD simulations explicitly model these interactions by surrounding the solute (this compound) with a large number of solvent molecules (e.g., water, methanol). scispace.comuq.edu.au

These simulations can show how solvent molecules arrange themselves around the solute, forming solvation shells. The polarity of the solvent can influence the conformational preferences of the n-butoxy chain, favoring more compact or extended forms to optimize solvation. Furthermore, solvent can affect reactivity by stabilizing or destabilizing reactants, products, and transition states. The influence of a solvent on electronic structure calculations can also be approximated using implicit models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. mdpi.comresearchgate.net

Molecular Docking and Virtual Screening in Hypothetical Interaction Studies

A hypothetical molecular docking study of this compound would involve several key steps. Initially, a high-resolution 3D structure of a target kinase, such as B-Raf or a tyrosine kinase, would be obtained from a repository like the Protein Data Bank (PDB). rjptonline.orgnih.gov The this compound molecule would then be computationally placed into the ATP-binding site of the kinase. nih.gov Docking algorithms, such as those used in AutoDock or Glide, would then explore various possible conformations and orientations of the ligand within the binding pocket, calculating a binding energy or score for each pose. rjptonline.orgresearchgate.net

The trifluoromethyl group is a key feature that could contribute significantly to binding affinity. Its strong electron-withdrawing nature can lead to favorable electrostatic interactions. Furthermore, the butoxy group could engage in hydrophobic interactions with nonpolar amino acid residues in the kinase's binding pocket. The acetophenone (B1666503) core provides a rigid scaffold for these interactions.

Virtual screening is an extension of molecular docking that involves the rapid screening of large libraries of compounds against a target protein to identify potential "hits". nih.govaston.ac.uk If this compound were part of such a library, its predicted binding affinity would be compared against thousands or even millions of other molecules. pensoft.net Compounds with the most favorable docking scores are then prioritized for further experimental testing. nih.gov

A hypothetical virtual screening campaign could identify this compound as a potential inhibitor of a specific kinase. The results of such a screening are often presented in a table that ranks the compounds based on their predicted binding energies.

Hypothetical Molecular Docking Results for this compound against a Target Kinase

| Parameter | Hypothetical Value |

| Target Protein (PDB ID) | e.g., 1T46 (c-Kit Tyrosine Kinase) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS 623, ASP 810, CYS 673 |

| Types of Interactions | Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conceptual DFT and Reactivity Descriptors (e.g., Fukui functions, electrophilicity index)

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting the chemical reactivity of molecules based on their electronic structure. mdpi.com Several key descriptors derived from DFT, such as Fukui functions and the electrophilicity index, can offer valuable insights into the reactivity of this compound. rsc.org

The Fukui function , denoted as f(r), identifies the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. wikipedia.org It essentially maps the change in electron density at a particular point when an electron is added to or removed from the molecule. mdpi.com For this compound, a Fukui function analysis would likely highlight the carbonyl carbon as a primary electrophilic site, susceptible to attack by nucleophiles. The trifluoromethyl group, being highly electron-withdrawing, would enhance the electrophilicity of this carbonyl carbon. Conversely, the oxygen atom of the butoxy group and regions of the aromatic ring could be identified as potential nucleophilic sites.

Other related DFT-based descriptors include chemical potential, hardness, and softness. The chemical potential indicates the tendency of electrons to escape from the system, while hardness and softness relate to the resistance of a molecule to changes in its electron distribution. For organofluorine compounds, these descriptors are heavily influenced by the high electronegativity of fluorine. wikipedia.orgnumberanalytics.com

Hypothetical Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value (arbitrary units) | Interpretation |

| Electrophilicity Index (ω) | 3.5 | High electrophilic character |

| Fukui Function (f-) on C=O | 0.25 | High susceptibility of carbonyl carbon to nucleophilic attack |

| Fukui Function (f+) on Butoxy-O | 0.18 | Butoxy oxygen is a likely site for electrophilic attack |

| Chemical Hardness (η) | 4.2 | Relatively high resistance to change in electron distribution |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications and Emerging Roles in Advanced Organic Synthesis

2'-n-Butoxy-2,2,2-trifluoroacetophenone as a Strategic Synthetic Building Block

The inherent reactivity of the trifluoromethyl ketone moiety, coupled with the electronic and steric influence of the 2'-n-butoxy group, renders this compound a valuable precursor in organic synthesis.

Precursor for the Synthesis of Complex Fluorinated Organic Scaffolds

Trifluoromethylated compounds are highly sought after due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. This compound serves as a key starting material for the synthesis of a variety of complex fluorinated organic scaffolds. The electrophilic nature of the ketone's carbonyl carbon makes it susceptible to nucleophilic attack, providing a gateway to a diverse range of functionalized products. For instance, it can be utilized in the synthesis of fluorinated heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The presence of the n-butoxy group can direct reactions to specific positions on the aromatic ring and can be a handle for further chemical modifications.

Role in the Annulation of Ring Systems to Ketone Starting Materials